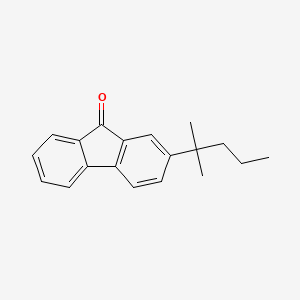
2-(2-Methylpentan-2-YL)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpentan-2-yl)-9H-fluoren-9-one is an organic compound with a complex structure that includes a fluorenone core substituted with a 2-methylpentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpentan-2-yl)-9H-fluoren-9-one typically involves the alkylation of fluorenone with 2-methylpentan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpentan-2-yl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenone moiety to a fluorenol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpentan-2-yl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives.
Scientific Research Applications
2-(2-Methylpentan-2-yl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-(2-Methylpentan-2-yl)-9H-fluoren-9-one exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-pentanol: An organic compound with a similar alkyl group but different core structure.
Fluorenone: The parent compound of 2-(2-Methylpentan-2-yl)-9H-fluoren-9-one, lacking the 2-methylpentan-2-yl substitution.
2-Methylpentane: A simpler alkane with a similar alkyl group.
Uniqueness
This compound is unique due to the combination of its fluorenone core and the 2-methylpentan-2-yl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89991-14-0 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-(2-methylpentan-2-yl)fluoren-9-one |
InChI |
InChI=1S/C19H20O/c1-4-11-19(2,3)13-9-10-15-14-7-5-6-8-16(14)18(20)17(15)12-13/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
PJVVWJIOFHKUOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















